molecular formula C30H23ClN4O5 B11445155 N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B11445155
M. Wt: 555.0 g/mol
InChI Key: NIHOBVVNFZGBAO-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.

    Introduction of the Nitrobenzyl Group: This step involves the alkylation of the quinazolinone core with 4-nitrobenzyl bromide under basic conditions.

    Attachment of the Chlorobenzyl Group: The final step involves the coupling of the intermediate with 2-chlorobenzylamine under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazoline under suitable conditions.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine derivative.

    Reduction of Quinazolinone Core: Formation of dihydroquinazoline derivatives.

    Substitution of Chlorobenzyl Group: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-4-((1-(4-aminobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
  • N-(2-chlorobenzyl)-4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Uniqueness

N-(2-chlorobenzyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is unique due to the presence of both the nitrobenzyl and chlorobenzyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.

Properties

Molecular Formula

C30H23ClN4O5

Molecular Weight

555.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C30H23ClN4O5/c31-26-7-3-1-5-23(26)17-32-28(36)22-13-9-20(10-14-22)19-34-29(37)25-6-2-4-8-27(25)33(30(34)38)18-21-11-15-24(16-12-21)35(39)40/h1-16H,17-19H2,(H,32,36)

InChI Key

NIHOBVVNFZGBAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)[N+](=O)[O-])Cl

Origin of Product

United States

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